7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile
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Overview
Description
7-Chloro-6-(piperidin-1-yl)bicyclo[420]octane-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be achieved through a tandem catalytic process involving rhodium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups on the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octane: Shares the bicyclic core but lacks the piperidine, chloro, and cyano groups.
Piperidinyl derivatives: Compounds with similar piperidine rings but different bicyclic structures.
Uniqueness
7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties .
Properties
CAS No. |
62372-70-7 |
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Molecular Formula |
C14H21ClN2 |
Molecular Weight |
252.78 g/mol |
IUPAC Name |
7-chloro-6-piperidin-1-ylbicyclo[4.2.0]octane-7-carbonitrile |
InChI |
InChI=1S/C14H21ClN2/c15-13(11-16)10-12-6-2-3-7-14(12,13)17-8-4-1-5-9-17/h12H,1-10H2 |
InChI Key |
PEXGJYHORVEGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C23CCCCC2CC3(C#N)Cl |
Origin of Product |
United States |
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